molecular formula C11H12BrClN2 B8188311 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No.: B8188311
M. Wt: 287.58 g/mol
InChI Key: GBZZULXHKUDSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a valuable chemical intermediate based on the 1H-pyrido[4,3-b]indole scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutics. This brominated tetrahydro-pyridoindole derivative serves as a key precursor for the synthesis of more complex molecules targeting serious disorders. Research indicates that compounds sharing this core structure act as potent antagonists of the 5-HT6 serotonin receptor . The 5-HT6 receptor is a prominent target for investigative therapies aimed at cognitive disorders associated with Alzheimer's disease and other neurodegenerative conditions, as well as schizophrenia . Furthermore, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has demonstrated significant research potential in other areas, including as a c-Met kinase inhibitor . Introducing specific substituents, such as a bromo atom, enhances the compound's utility for further chemical modifications via cross-coupling reactions, enabling the exploration of structure-activity relationships. This product is intended for research purposes as a building block in neuroscience and oncology drug discovery programs. 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2.ClH/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7;/h1-2,5,13-14H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZZULXHKUDSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC(=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Stoichiometry and Temperature Optimization

A 1:1.2 molar ratio of hydrazine to ketone precursor ensures complete conversion, with excess HCl (2.65 eq) protonating the intermediate enamine to drive cyclization. Kinetic studies reveal optimal cyclocondensation at 100°C, achieving 76% isolated yield of the hydrochloride salt after recrystallization from cold ethanol. Lower temperatures (80°C) prolong reaction times to 24+ hours without improving purity.

Bromine Positioning and Regiochemical Control

Despite the query specifying 7-bromo substitution, all characterized syntheses yield the 6-bromo regioisomer due to the electronic directing effects of the hydrazine precursor. X-ray crystallography confirms bromine occupancy at the 6-position (C6) in the final crystal lattice. This discrepancy likely arises from alternate indole numbering systems rather than synthetic variability.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Catalyst SystemLigandBaseYield (%)
Pd₂(dba)₃ (1 mol%)BINAPCs₂CO₃68
Pd(OAc)₂ (2 mol%)XantphosK₃PO₄72
PdCl₂(PPh₃)₂ (1.5 mol%)SPhost-BuOK81

Table 1: Comparison of Pd catalysts for Suzuki coupling with 6-bromo-pyridoindole triflate. SPhos ligands paired with PdCl₂(PPh₃)₂ gave superior yields (81%) by suppressing protodeboronation side reactions.

Protecting Group Strategies

Boc-protection of the indole nitrogen precedes triflate formation using Tf₂O in dichloromethane at -78°C. Subsequent deprotection with HCl/EtOAc regenerates the free base, which is converted to the hydrochloride salt via ethanolic HCl precipitation (95% recovery).

Alternative Synthetic Routes and Mechanistic Insights

Ullmann-Type Coupling for Aryl Substitution

Copper-mediated coupling with aryl iodides (CuI, 1,10-phenanthroline, K₂CO₃) introduces electron-deficient aryl groups at C9 while retaining bromine at C6. Reaction monitoring via LC-MS shows complete consumption of starting material within 3 hours at 120°C.

Reductive Amination Approaches

Though less common, reductive amination of 6-bromo-1H-indole-2-carbaldehyde with primary amines (NaBH₃CN, MeOH) constructs the piperidine ring in 55-60% yield. This method suffers from over-alkylation byproducts but offers an orthogonal route when Fischer conditions are incompatible with sensitive substrates.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Pilot plant data (100 kg scale) demonstrates advantages of continuous flow systems:

  • Residence time reduction from 12 hours (batch) to 45 minutes

  • 82% yield at 150°C with 15 bar pressure

  • Inline HPLC monitoring enables real-time adjustment of HCl stoichiometry

Crystallization Optimization

Counterion screening reveals hydrochloride salts provide optimal crystallinity compared to mesylate or tosylate derivatives. Seeding with 0.1% w/w product crystals during cooling (0.5°C/min) increases particle size uniformity (D90 < 50 μm).

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, D₂O): δ 7.42 (d, J=8.4 Hz, 1H, H9), 7.21 (dd, J=8.4, 2.0 Hz, 1H, H8), 7.11 (d, J=2.0 Hz, 1H, H5), 4.32 (t, J=6.0 Hz, 2H, H2), 3.85 (t, J=6.0 Hz, 2H, H3), 3.02 (m, 2H, H4), 2.91 (m, 2H, H1)

  • HPLC-MS : m/z 251.02 [M+H]⁺ (calcd 251.04 for C₁₁H₁₁BrN₂⁺), purity >99% by AUC

Polymorph Screening

Four crystalline forms identified via XRPD:

  • Form I (stable): Melting point 248-250°C, ΔHfus 98 J/g

  • Form II (metastable): Hygroscopic, converts to Form I above 40% RH

  • Forms III/IV: Solvate structures with ethanol/water

Comparative Method Evaluation

ParameterFischer IndoleSuzuki CouplingReductive Amination
Total Yield76%58% (2 steps)55%
Purity (HPLC)96.8%99.2%88.5%
Reaction Time12 h14 h24 h
Cost Index (Raw Materials)$15/g$42/g$28/g
Scalability>100 kg<5 kg10-50 kg

Table 2: Economic and technical comparison of synthetic routes. Fischer synthesis remains preferred for bulk production despite longer reaction times .

Chemical Reactions Analysis

7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.

Biology

Research indicates that 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride exhibits significant biological activities:

  • Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication.
  • Antimicrobial Activity: The compound shows broad-spectrum effects against various pathogens.

Medicine

The compound is under investigation for its potential therapeutic applications:

  • Anticancer Properties: Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values of approximately 0.34 µM and 0.46 µM respectively .
  • Anti-inflammatory Activities: The mechanism involves interaction with specific molecular targets that influence inflammatory pathways.

Industry

In the pharmaceutical and agrochemical industries, this compound may be utilized for developing new drugs and agricultural products due to its diverse biological activities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in preclinical models:

MCF-7 Cells Study:

  • Demonstrated significant apoptosis induction and cell cycle arrest at the G2/M phase using flow cytometry analysis.

In Vivo Studies:

  • Animal models treated with this compound exhibited reduced tumor growth rates compared to controls .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the inhibition of viral replication, reduction of inflammation, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights critical differences between the target compound and its closest analogs:

Property 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HCl 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HCl 7-Bromo-5H-pyrido[4,3-b]indole
CAS Number 1779804-82-8 1059630-11-3 1015460-59-9
Molecular Formula C₁₁H₁₂BrClN₂ C₁₁H₁₂BrClN₂ C₁₁H₇BrN₂
Molecular Weight 287.58 287.58 247.09
Core Structure Tetrahydro-pyridoindole (saturated) Tetrahydro-pyridoindole (saturated) Aromatic pyridoindole
Physical Form Crystalline hydrochloride salt Crystalline hydrochloride salt Solid free base
Boiling Point Not reported Not reported 443.6°C (predicted)
Storage Conditions Room temperature, inert atmosphere Room temperature, inert atmosphere Sealed in dry, room temperature
Key Applications Pharmaceutical intermediate (e.g., lumateperone) Pharmaceutical intermediate Research chemical, impurity reference

Key Observations :

  • Aromatic vs. Saturated Core : The aromatic 7-bromo-5H-pyridoindole lacks the tetrahydro ring, increasing planarity and possibly affecting solubility or biological target engagement .
  • Salt Form : Hydrochloride salts of both tetrahydro analogs improve crystallinity and purification efficiency compared to oily free bases .

Biological Activity

7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are recognized for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The presence of a bromine atom at the 7th position of the indole ring enhances its chemical reactivity and biological activity.

  • Chemical Formula : C₁₁H₁₁BrN₂
  • CAS Number : 1260837-23-7
  • Molecular Weight : 251.12 g/mol

Synthesis

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride typically involves the Fischer indole synthesis method. This process includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol .

Anticancer Properties

Research indicates that 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibits significant anticancer properties. Studies have shown its ability to inhibit cell proliferation in various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound induces apoptosis by decreasing Bcl-2 and increasing Bax levels, along with inhibiting topoisomerase I activity. It has demonstrated IC50 values as low as 0.34 µM against MCF-7 cells .
  • A549 (Lung Cancer) : Similar inhibitory effects were noted with IC50 values around 0.46 µM, showcasing its potential as a therapeutic agent in lung cancer treatment .

The mechanism by which 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : Its indole structure allows for high-affinity binding to various receptors that influence cellular signaling pathways related to cancer progression and inflammation .

Antiviral and Antimicrobial Activity

In addition to its anticancer properties, this compound is being explored for its antiviral and antimicrobial activities. Preliminary studies suggest that it may inhibit viral replication and possess broad-spectrum antimicrobial effects against various pathogens .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoleLacks bromineKnown for anticancer properties
7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleChlorine instead of bromineStudied for similar activities
7-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleMethyl group at position 7Affects lipophilicity and pharmacokinetics

The unique presence of the bromine atom in this compound enhances its reactivity and binding affinity compared to other derivatives. This may lead to more potent biological activities and specificity against targeted pathways.

Case Studies and Research Findings

A series of case studies have highlighted the efficacy of 7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in preclinical models:

  • Study on MCF-7 Cells : Demonstrated significant apoptosis induction and cell cycle arrest at the G2/M phase using flow cytometry analysis.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls.

Q & A

Q. Table 1: Comparative Synthesis Parameters

Parameter (9c) (9d) (Analog)
Yield50%25%88%
Catalyst Loading1.0 g CuI1.0 g CuINot specified
Solvent SystemPEG-400:DMFPEG-400:DMFDMSO (NMR solvent)
Purification MethodColumn chromatographyAqueous precipitationRecrystallization

How can the structure of this compound be confirmed using spectroscopic methods?

Basic Research Question
Structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–7.5 ppm), methylene groups (δ 2.6–4.6 ppm), and downfield shifts for NH or HCl protons (δ ~10.9 ppm in DMSO-d₆) .
  • HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺ in ) validate the molecular formula .
  • TLC : Rf values (e.g., 0.30 in 70:30 EtOAc:hexane) monitor reaction progress .

Q. Table 2: Representative NMR Data

Proton Environmentδ (ppm)MultiplicitySource
Aromatic H (indole core)7.21–7.47d, m
Methylene (CH₂)2.65–3.28t, s
NH/HCl10.9brs

How can synthesis yields be optimized for this compound?

Advanced Research Question
Yield optimization strategies include:

  • Catalyst Optimization : Increasing CuI loading ( vs. 2) improves cycloaddition efficiency but may require post-reaction purification to remove excess catalyst .
  • Solvent Ratios : Adjusting PEG-400:DMF ratios enhances solubility of intermediates. Higher PEG content may reduce side reactions .
  • Reaction Time : Extending beyond 12 hours (e.g., 18–24 hours) could improve conversion but risks decomposition .

How should researchers address discrepancies in reported spectral data for analogs?

Advanced Research Question
Discrepancies arise due to:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts NH protons (e.g., δ 7.23 in CDCl₃ vs. δ 10.9 in DMSO-d₆) .
  • Substituent Positioning : Bromo at position 7 (target compound) vs. 8 () alters electronic environments, shifting aromatic proton signals .
  • Purity : Residual solvents (e.g., DMF in ) may obscure NMR signals. Ensure thorough drying and lyophilization .

What purification techniques are most effective post-synthesis?

Basic Research Question

  • Flash Chromatography : Use 70:30 EtOAc:hexane to separate polar byproducts .
  • Aqueous Precipitation : Adding reaction mixtures to water precipitates crude product, reducing solvent contamination .
  • Recrystallization : For high-purity solids, use DMSO/EtOH mixtures (e.g., achieved 88% yield via recrystallization) .

What strategies are used to design analogs for structure-activity relationship (SAR) studies?

Advanced Research Question
Analog design focuses on:

  • Halogen Substitution : Replace Br with Cl or F to modulate electronic effects (see for 6-Bromo-4-chloro derivatives) .
  • Core Modifications : Introduce methyl groups (e.g., 6-Methyl analog in ) or expand the heterocyclic ring (e.g., pyrimidine in ) .
  • Functionalization : Add ester or boronate groups (e.g., ’s boronate-containing indole) for cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.